molecular formula C15H11F3N4S B1214440 2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline CAS No. 51123-99-0

2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline

Cat. No. B1214440
CAS RN: 51123-99-0
M. Wt: 336.3 g/mol
InChI Key: BFQQHTILCQZRGX-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a thioquinazoline derivative, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

1. Antimicrobial and Antitubercular Activities

The derivatives of 2,4-diaminoquinazoline, including those similar to 2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline, have been extensively studied for their antimicrobial properties. For instance, studies have shown that these compounds can act as potent inhibitors against pathogens like Pneumocystis carinii and Toxoplasma gondii by targeting dihydrofolate reductase (DHFR), an enzyme crucial for pathogen survival (Gangjee et al., 2008). Further research has expanded this understanding, demonstrating their effectiveness against Mycobacterium tuberculosis, which suggests potential applications in treating tuberculosis (Odingo et al., 2014).

2. Anticancer Research

The modification of 2,4-diaminoquinazoline structures has led to the synthesis of compounds with potential anticancer properties. Research has focused on designing derivatives that exhibit significant potency against cancer cell lines, such as human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2 (Al-Romaizan et al., 2019). These findings suggest that with further development, 2,4-diaminoquinazoline derivatives could become valuable tools in cancer therapy.

3. Antiplatelet and Antiphlogistic Activities

The introduction of certain substituents in the 2,4-diaminoquinazoline framework has resulted in compounds with potent antiplatelet activity, resembling that of aspirin, and significant anti-inflammatory effects (Brullo et al., 2012). These properties indicate potential therapeutic applications in cardiovascular diseases and inflammatory disorders.

4. Antifungal Applications

Some derivatives of 2,4-diaminoquinazoline have demonstrated promising antifungal activities. Studies focusing on novel synthesis methods and molecular modifications have yielded compounds effective against fungal species like Aspergillus niger and Penicillium notatum (Gupta, 2011). This research area holds potential for the development of new antifungal agents.

5. Histone Lysine Methyltransferase Inhibition

Research has identified 2,4-diaminoquinazoline derivatives as inhibitors of histone lysine methyltransferase G9a, an enzyme involved in chromatin remodeling. These findings are significant as they open new avenues for investigating the roles of G9a in gene expression and potential therapeutic applications (Liu et al., 2009).

properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]sulfanylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4S/c16-15(17,18)8-2-1-3-9(6-8)23-10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQQHTILCQZRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199145
Record name WR 159412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51123-99-0
Record name WR 159412
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115820
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name WR 159412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-((3-(TRIFLUOROMETHYL)PHENYL)THIO)-2,4-QUINAZOLINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL3KJ3AZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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